

The Degradation Pathway of 2,3-Dihydroxyisovaleric Acid: A Technical Guide

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Compound of Interest

Compound Name: 2,3-Dihydroxyisovaleric acid

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Introduction

2,3-Dihydroxyisovaleric acid is a critical intermediate in the biosynthetic pathway of the branched-chain amino acids (BCAAs) valine and leucine. The degradation of this molecule is a key step within this pathway, ultimately leading to the formation of α -ketoisovalerate, the direct precursor to valine. This technical guide provides an in-depth overview of the core enzymatic reactions involved in the degradation of **2,3-dihydroxyisovaleric acid**, presenting quantitative data, detailed experimental protocols, and visual representations of the pathway and associated workflows. Understanding this pathway is crucial for research in metabolic engineering, drug development targeting amino acid metabolism, and the study of related metabolic disorders.

The degradation of **2,3-dihydroxyisovaleric acid** is primarily accomplished through the action of the enzyme dihydroxy-acid dehydratase. However, to provide a comprehensive understanding, this guide will also detail the preceding and succeeding enzymatic steps that constitute the complete pathway from pyruvate to valine. The key enzymes covered are:

- Acetolactate Synthase (ALS)
- Ketol-acid Reductoisomerase (KARI)
- Dihydroxy-acid Dehydratase (DHAD)

- Branched-chain Amino Acid Aminotransferase (BCAT)

Data Presentation: Enzyme Kinetics

The following tables summarize the kinetic parameters for the key enzymes in the **2,3-dihydroxyisovaleric acid** degradation pathway, compiled from various organisms to provide a comparative overview.

Table 1: Kinetic Parameters of Acetolactate Synthase (ALS)

Organism	Substrate	Km (mM)	Vmax (μmol/min/mg)	Reference
Escherichia coli	Pyruvate	10.0	2.5	
Saccharomyces cerevisiae	Pyruvate	4.5	1.8	
Arabidopsis thaliana	Pyruvate	1.7	0.9	

Table 2: Kinetic Parameters of Ketol-acid Reductoisomerase (KARI)

Organism	Substrate	Km (μM)	kcat (s-1)	Reference
Escherichia coli	(S)-α-Acetolactate	230	2.15	[1]
Campylobacter jejuni	(S)-α-Acetolactate	881	0.85	[1]
Pseudomonas aeruginosa	(S)-α-Acetolactate	120	3.4	

Table 3: Kinetic Parameters of Dihydroxy-acid Dehydratase (DHAD)

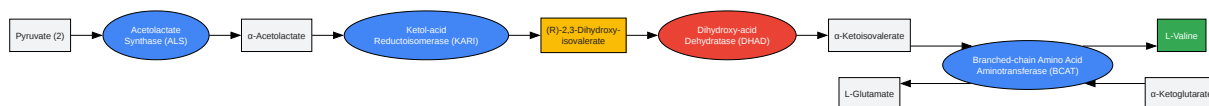
Organism	Substrate	Km (mM)	kcat (s-1)	Reference
Sulfolobus solfataricus	(R)-2,3-Dihydroxyisovalerate	-	-	[2]
Arabidopsis thaliana	(R)-2,3-Dihydroxyisovalerate	5.7	1.2	[3]
Staphylococcus aureus	(R)-2,3-Dihydroxyisovalerate	0.5	7.6×10^{-4}	[4]
Campylobacter jejuni	(R)-2,3-Dihydroxyisovalerate	0.8	3.5×10^{-4}	[4]

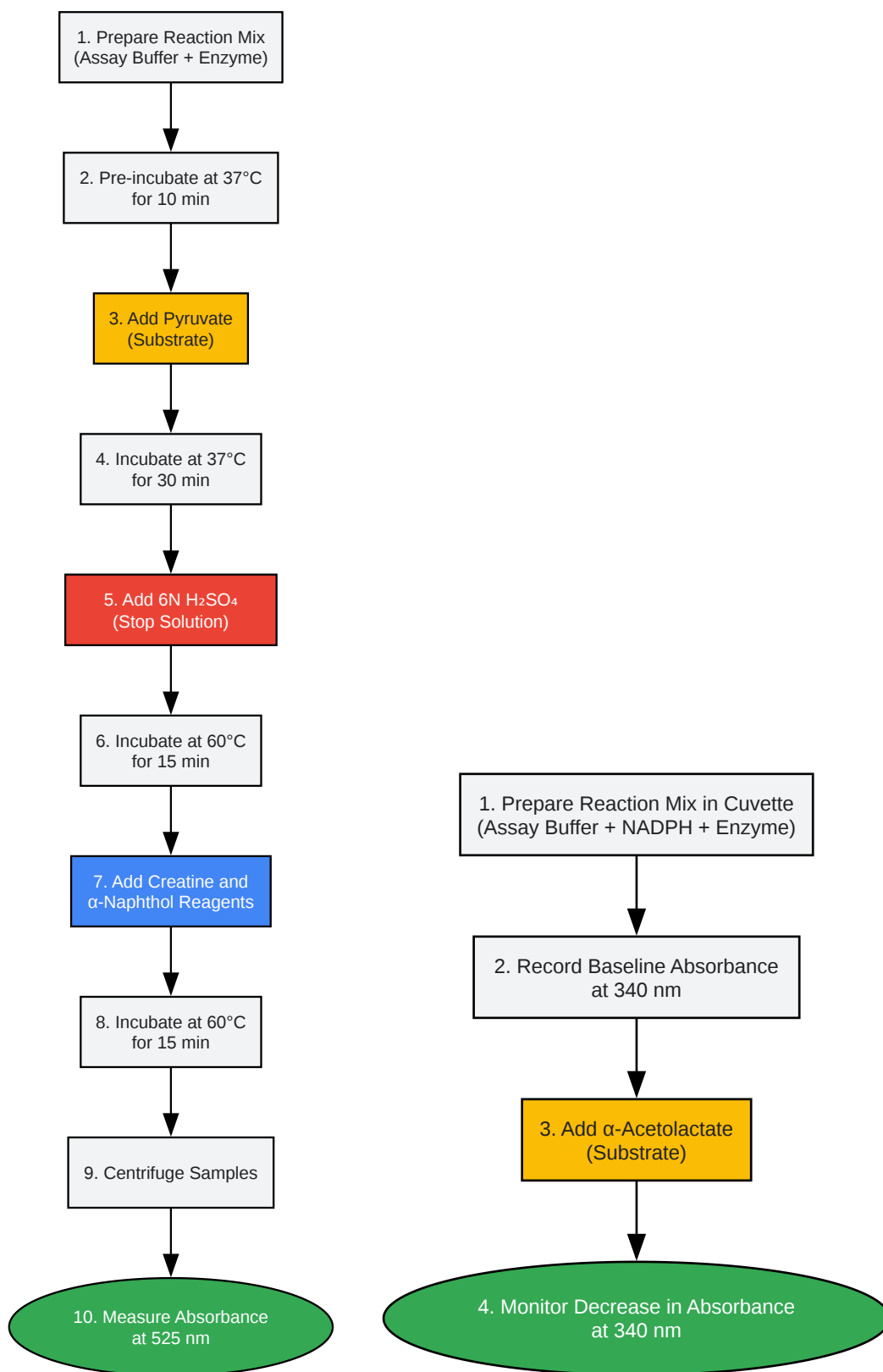
Table 4: Kinetic Parameters of Branched-chain Amino Acid Aminotransferase (BCAT)

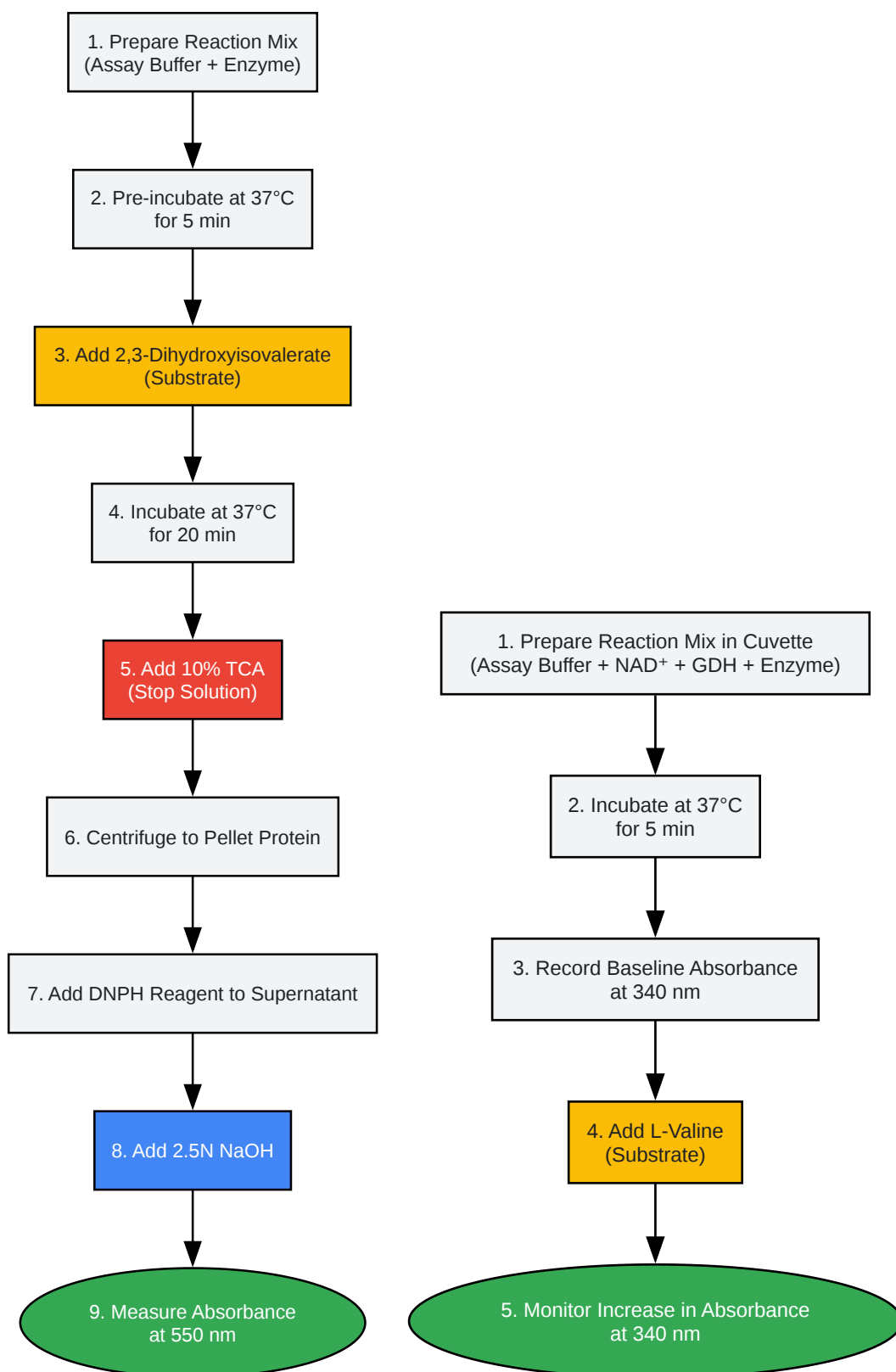
Organism	Substrate	Km (mM)	Reference
Homo sapiens (mitochondrial)	α -Ketoisovalerate	0.2	[5]
Escherichia coli	Valine	1.2	
Solanum lycopersicum (SIBCAT1)	Valine	4.89	
Solanum lycopersicum (SIBCAT2)	Valine	5.11	
Solanum lycopersicum (SIBCAT3)	Valine	1.73	
Solanum lycopersicum (SIBCAT4)	Valine	2.05	

Signaling Pathways and Logical Relationships

The degradation of **2,3-dihydroxyisovaleric acid** is a linear enzymatic pathway. The following diagram illustrates the sequence of reactions from pyruvate to the synthesis of valine.







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